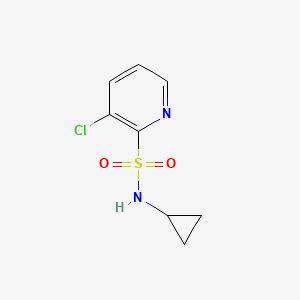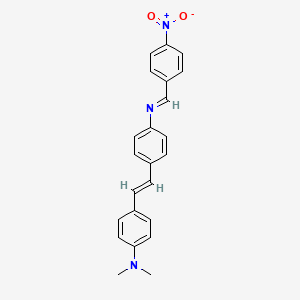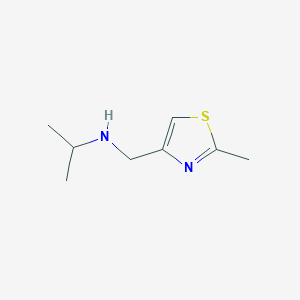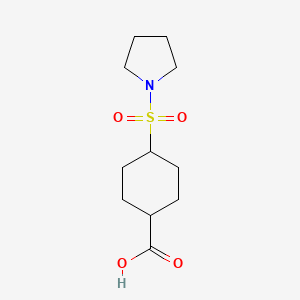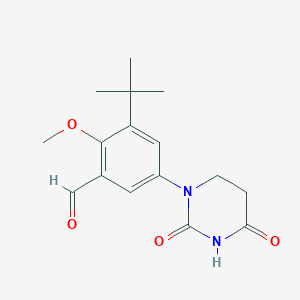
Piperazine-1,4-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-1,4-disulfonyl dichloride is a chemical compound with the molecular formula C4H8Cl2N2O4S2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazine-1,4-disulfonyl dichloride can be synthesized through the reaction of piperazine with chlorosulfonic acid. The reaction typically involves the following steps:
Reaction with Chlorosulfonic Acid: Piperazine is reacted with chlorosulfonic acid to form piperazine-1,4-disulfonic acid.
Chlorination: The piperazine-1,4-disulfonic acid is then treated with thionyl chloride to produce this compound.
The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Reaction Vessels: Using large reactors to handle the bulk quantities of reactants.
Continuous Monitoring: Ensuring continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification: Employing purification techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine-1,4-disulfonyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require an inert atmosphere, controlled temperature, and sometimes the presence of a catalyst to proceed efficiently.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with amines can produce sulfonamide derivatives.
- Reaction with alcohols can yield sulfonate esters.
Scientific Research Applications
Piperazine-1,4-disulfonyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs that target specific biological pathways.
Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of piperazine-1,4-disulfonyl dichloride involves its reactivity towards nucleophiles. The compound’s chlorine atoms are highly reactive and can be readily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
Piperazine-1,4-dicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of sulfonyl chloride groups.
Piperazine-1,4-bis(2-ethanesulfonic acid): Contains sulfonic acid groups instead of sulfonyl chloride groups.
Uniqueness
Piperazine-1,4-disulfonyl dichloride is unique due to its high reactivity towards nucleophiles, making it a valuable reagent in organic synthesis. Its ability to form stable sulfonamide and sulfonate ester derivatives distinguishes it from other piperazine derivatives.
Properties
CAS No. |
36959-72-5 |
|---|---|
Molecular Formula |
C4H8Cl2N2O4S2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
piperazine-1,4-disulfonyl chloride |
InChI |
InChI=1S/C4H8Cl2N2O4S2/c5-13(9,10)7-1-2-8(4-3-7)14(6,11)12/h1-4H2 |
InChI Key |
COIOMSXMIRZRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


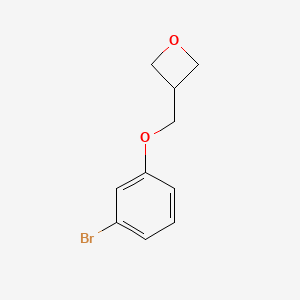

![1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13973994.png)

![5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)
![7H-pyrimido[4,5-d]azepine](/img/structure/B13974007.png)
